molecular formula C18H12ClNO3 B436364 4-Acetylphenyl 2-chloroquinoline-4-carboxylate CAS No. 356084-70-3

4-Acetylphenyl 2-chloroquinoline-4-carboxylate

Cat. No.: B436364
CAS No.: 356084-70-3
M. Wt: 325.7g/mol
InChI Key: KPOSVZOAXIRBFS-UHFFFAOYSA-N
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Description

4-Acetylphenyl 2-chloroquinoline-4-carboxylate is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. This compound is built around the privileged 2-phenylquinoline-4-carboxylic acid scaffold, a structure recognized for its diverse biological activities and potential to interact with multiple therapeutic targets . The 2-chloro and 4-acetylphenyl substitutions on the core quinoline structure are strategic modifications intended to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. In anticancer research, derivatives of quinoline-4-carboxylic acid have demonstrated significant potential. The 2-phenylquinoline-4-carboxylic acid moiety is a key structural feature in molecules designed as histone deacetylase (HDAC) inhibitors . HDACs are important epigenetic targets in oncology, and inhibition of these enzymes can induce cell cycle arrest, promote apoptosis, and inhibit cancer cell proliferation . Furthermore, the quinoline scaffold is found in inhibitors targeting critical signaling pathways, such as the epidermal growth factor receptor (EGFR) and dihydroorotate dehydrogenase (DHODH), which are implicated in sustained proliferative signaling and nucleotide synthesis in various cancers . Beyond oncology, the quinoline-4-carboxylate structure is a versatile template for developing antibacterial agents . Research on similar compounds has shown activity against Gram-positive bacteria, including strains of Staphylococcus aureus , highlighting the scaffold's relevance in addressing the need for new antibiotics to combat drug-resistant pathogens . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4-acetylphenyl) 2-chloroquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO3/c1-11(21)12-6-8-13(9-7-12)23-18(22)15-10-17(19)20-16-5-3-2-4-14(15)16/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOSVZOAXIRBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylphenyl 2-chloroquinoline-4-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Acetylphenyl 2-chloroquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of quinoline, including 4-acetylphenyl 2-chloroquinoline-4-carboxylate, exhibit significant anticancer properties. A study by Wu et al. synthesized a series of 4-anilinoquinolinylchalcone derivatives, where one compound (designated as 13b ) demonstrated a strong ability to activate the NRF2 pathway, which is crucial for cellular defense against oxidative stress and cancer progression. This compound showed a half-maximal effective concentration (EC50) of 1.95 μM in enhancing NRF2 activity in HaCaT cells, indicating its potential as an anticancer agent through modulation of antioxidant gene expression .

1.2 Antiviral Properties

The potential antiviral applications of 4-acetylphenyl 2-chloroquinoline-4-carboxylate have been explored in the context of SARS-CoV-2. A study designed small molecule inhibitors based on the 2-chloroquinoline structure, which included modifications that enhance binding to viral proteases. These compounds showed promising inhibitory activity against M Pro and PL Pro enzymes associated with SARS-CoV-2, indicating that derivatives of 2-chloroquinoline could serve as effective antiviral agents .

Synthesis and Chemical Properties

2.1 Synthetic Routes

The synthesis of 4-acetylphenyl 2-chloroquinoline-4-carboxylate often involves multi-step reactions starting from simpler quinoline derivatives. Recent advancements have focused on using magnetic nanoparticles for the efficient synthesis of quinoline derivatives, which can streamline the production process and enhance yield .

Table 1: Synthetic Methods for Quinoline Derivatives

MethodDescriptionYield (%)
Magnetic NanoparticlesUtilizes urea linkers for enhanced reactivityVaries
Traditional Organic SynthesisMulti-step reactions from simpler precursorsVaries
Microwave-Assisted SynthesisAccelerates reaction times and improves yieldsHigh

Biological Evaluations

3.1 Toxicity Studies

While exploring the therapeutic potential of 4-acetylphenyl 2-chloroquinoline-4-carboxylate, toxicity assessments are critical. Compounds derived from this scaffold have been evaluated for cytotoxicity across various cell lines, with findings suggesting that certain modifications can lead to reduced toxicity while maintaining efficacy against targeted diseases .

3.2 Mechanistic Studies

Mechanistic investigations into how this compound interacts with biological targets have revealed its role in modulating key signaling pathways involved in cell survival and apoptosis. For instance, studies have shown that activation of NRF2 leads to upregulation of genes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCLC), which are pivotal in cellular defense mechanisms against oxidative damage .

Case Studies

Case Study 1: NRF2 Activation in Cancer Cells

A notable study demonstrated that treatment with a derivative containing the acetylphenyl group resulted in a significant increase in NRF2 expression levels and its target genes in HaCaT cells, highlighting its potential use as a chemopreventive agent against skin cancer .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

In another research effort, compounds based on the quinoline scaffold were tested against SARS-CoV-2 proteases, showing promising results with low cytotoxicity while effectively inhibiting viral replication .

Mechanism of Action

The mechanism of action of 4-Acetylphenyl 2-chloroquinoline-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Comparisons

Key structural variations among similar compounds include:

  • Ester groups : Ethyl, aryl, or substituted alkyl esters.
  • Quinoline ring substituents: Chloro, methyl, nitro, or aryl groups at positions 2, 3, or 4.

Table 1: Structural and Physical Property Comparison

Compound Name Quinoline Substituents Ester Group Key Properties/Applications Reference
4-Acetylphenyl 2-chloroquinoline-4-carboxylate 2-Cl 4-Acetylphenyl High lipophilicity*; potential enzyme interactions
Ethyl 2-chloroquinoline-4-carboxylate (24a) 2-Cl Ethyl Precursor for pharmacologically active derivatives
[2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 6-Cl, 3-Me, 2-(4-MePh) Dichlorophenyl-oxoethyl Enhanced lipophilicity; antibacterial activity
2-[4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]-2-oxoethyl 2-chloroquinoline-4-carboxylate 2-Cl Pyrrolyl-substituted oxoethyl Improved solubility; catalytic applications

Notes:

  • *Lipophilicity estimated via substituent effects (acetyl and chloro groups increase logP).
  • Ethyl esters (e.g., 24a) are less sterically hindered but more metabolically labile than aryl esters.

Biological Activity

4-Acetylphenyl 2-chloroquinoline-4-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships.

  • Molecular Formula: C18H12ClNO3
  • IUPAC Name: (4-acetylphenyl) 2-chloroquinoline-4-carboxylate
  • CAS Number: 356084-70-3

This compound is a derivative of quinoline, characterized by the presence of an acetyl group and a chloro substituent, which may influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of 4-acetylphenyl 2-chloroquinoline-4-carboxylate typically involves multi-step chemical reactions. One common approach is the Suzuki–Miyaura coupling , which is a palladium-catalyzed cross-coupling reaction. The general conditions for this synthesis include:

  • Catalyst: Palladium
  • Base: Potassium carbonate
  • Solvent: Dimethylformamide (DMF)
  • Atmosphere: Inert atmosphere (nitrogen or argon)
  • Temperature: Elevated temperatures

This method allows for the efficient formation of the desired compound while minimizing by-products.

Anticancer Activity

Research indicates that compounds similar to 4-acetylphenyl 2-chloroquinoline-4-carboxylate exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with chloro and acetyl groups can inhibit the growth of human cancer cells such as:

  • SW707 (colorectal adenocarcinoma)
  • CCRF/CEM (leukemia)
  • T47D (breast cancer)

In vitro studies reported ID50 values ranging from 0.4 to 3.8 μg/ml , comparable to standard anticancer drugs like cisplatin .

Antibacterial and Antioxidant Activities

In addition to anticancer properties, preliminary evaluations suggest that related quinoline derivatives demonstrate antibacterial and antioxidant activities. For example, molecular docking studies have indicated potential binding interactions with bacterial topoisomerase IIβ, suggesting a mechanism through which these compounds could exert antibacterial effects .

Structure-Activity Relationships (SAR)

The biological activity of 4-acetylphenyl 2-chloroquinoline-4-carboxylate is influenced by its structural components. Variations in substituents on the quinoline ring significantly affect its potency. For example:

CompoundSubstituentID50 (μg/ml)Activity
Compound A4-Chloro<3.1High
Compound B4-Hydroxy>10Low
Compound CBenzoyloxy<5Moderate

This table summarizes findings from various studies, highlighting how specific substitutions can enhance or diminish biological activity .

Case Studies

  • Antiproliferative Screening : A study conducted on a series of quinoline derivatives showed that those containing the chloro and acyloxy groups exhibited superior antiproliferative activity against melanoma cell lines compared to their unsubstituted counterparts .
  • Molecular Docking Studies : Research involving molecular docking has provided insights into how these compounds interact at a molecular level with target proteins, reinforcing their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-acetylphenyl 2-chloroquinoline-4-carboxylate?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with the quinoline core. Key steps include:

  • Esterification : Reacting 2-chloroquinoline-4-carboxylic acid with 4-acetylphenol via coupling agents (e.g., DCC or EDC) under anhydrous conditions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is used to isolate intermediates, followed by recrystallization for final product purity .
  • Validation : Monitor reaction progress via TLC and confirm product identity using 1^1H/13^13C NMR and FTIR (e.g., carbonyl stretches at ~1700 cm1^{-1}) .

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and substituent positions, as demonstrated in studies of analogous quinoline carboxylates .
  • Spectroscopy : 1^1H NMR (e.g., aromatic proton splitting patterns) and high-resolution mass spectrometry (HRMS) validate molecular formula .
  • Computational Validation : Compare experimental IR and NMR data with density functional theory (DFT) simulations to resolve ambiguities .

Q. What solvent systems are optimal for recrystallizing this compound?

  • Methodological Answer : Ethanol/water or dichloromethane/hexane mixtures are effective. Solubility tests at varying temperatures (25–80°C) guide solvent selection. For quinoline derivatives, polar aprotic solvents like DMF may improve yield but require rigorous drying .

Advanced Research Questions

Q. How do electronic effects of the acetylphenyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Substituent Analysis : Use Hammett constants (σ+\sigma^+) to predict electron-withdrawing effects of the acetyl group. Compare reactivity with analogs (e.g., methyl or nitro substituents) in Suzuki-Miyaura couplings .
  • Kinetic Studies : Monitor reaction rates via HPLC under controlled conditions (e.g., Pd(PPh3_3)4_4 catalyst, 80°C). Correlate substituent effects with activation energy barriers .

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :

  • Advanced NMR Techniques : Employ 1^1H-13^13C HSQC and NOESY to assign overlapping aromatic signals. For example, the 2-chloro group causes distinct deshielding in adjacent protons .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled derivatives to trace carbon environments and validate assignments .

Q. What strategies mitigate byproduct formation during esterification?

  • Methodological Answer :

  • Catalyst Optimization : Replace traditional coupling agents with DMAP or HOBt to reduce acylurea byproducts .
  • In Situ Monitoring : Use inline FTIR to detect intermediates and adjust stoichiometry dynamically. For large-scale synthesis, flow chemistry improves control .

Q. How can computational methods predict the compound’s biological interactions?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450). The acetylphenyl group’s hydrophobic surface enhances binding affinity in certain pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks .

Data Contradiction Analysis

Q. Discrepancies observed in melting points across studies: How to address?

  • Methodological Answer :

  • Purity Assessment : Use DSC (differential scanning calorimetry) to detect polymorphs or solvates. For example, hydrate formation may lower reported melting points .
  • Interlaboratory Calibration : Cross-validate instruments using USP reference standards (e.g., caffeine or vanillin) to rule out equipment bias .

Q. Conflicting bioactivity results in cell-based assays: What factors contribute?

  • Methodological Answer :

  • Solubility Screening : Pre-treat the compound with DMSO/PBS mixtures to ensure uniform dispersion. Aggregation in aqueous media can falsely suppress activity .
  • Metabolic Stability Testing : Use liver microsomes to assess degradation rates. The acetyl group’s susceptibility to esterases may explain variability in IC50_{50} values .

Experimental Design Considerations

Designing a study to compare this compound’s efficacy with other quinoline derivatives:

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 2-bromo or 4-nitro variants) and test against a panel of enzymes. Use ANOVA to identify statistically significant trends .
  • Positive Controls : Include chloroquine or primaquine as benchmarks for antiplasmodial activity assays .

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